Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-
Brand Name: Vulcanchem
CAS No.: 115204-52-9
VCID: VC16962848
InChI: InChI=1S/C14H15N5O/c1-18(2)13-12-14(16-8-15-13)19(9-17-12)7-10-4-3-5-11(20)6-10/h3-6,8-9,20H,7H2,1-2H3
SMILES:
Molecular Formula: C14H15N5O
Molecular Weight: 269.30 g/mol

Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-

CAS No.: 115204-52-9

Cat. No.: VC16962848

Molecular Formula: C14H15N5O

Molecular Weight: 269.30 g/mol

* For research use only. Not for human or veterinary use.

Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- - 115204-52-9

Specification

CAS No. 115204-52-9
Molecular Formula C14H15N5O
Molecular Weight 269.30 g/mol
IUPAC Name 3-[[6-(dimethylamino)purin-9-yl]methyl]phenol
Standard InChI InChI=1S/C14H15N5O/c1-18(2)13-12-14(16-8-15-13)19(9-17-12)7-10-4-3-5-11(20)6-10/h3-6,8-9,20H,7H2,1-2H3
Standard InChI Key PFYTWQFOUDHUPQ-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)O

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a purine core modified at the 6-position with a dimethylamino group (-N(CH₃)₂) and at the 9-position with a benzyl moiety bearing a phenolic hydroxyl group at the meta position. The SMILES notation (Oc1cccc(c1)Cn1cnc2c1ncnc2N(C)C) confirms this arrangement, with the purine ring system (positions 1–9) linked via a methylene bridge to the phenolic ring . Key structural features include:

  • Purine system: A bicyclic aromatic framework with nitrogen atoms at positions 1, 3, 7, and 9.

  • 6-Dimethylamino substitution: Introduces electron-donating character, influencing electronic distribution and hydrogen-bonding potential.

  • 9-Benzylphenol group: Provides a hydrophobic aromatic domain with a polar hydroxyl group capable of π-π stacking and hydrogen bonding .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₅N₅O
Molecular Weight269.30 g/mol
CAS Registry Number115204-52-9
Purity (Commercial)>97%
Solubility (Predicted)Low in water; moderate in DMSO

Synthetic Methodologies and Structural Analogues

Structural Analogues and Activity Trends

  • SKLB0533: A related 3-(((9H-purin-6-yl)amino)methyl)pyridinone derivative demonstrates potent antitumor activity (IC₅₀ = 44.5–135.5 nM against colorectal carcinoma) via tubulin polymerization inhibition .

  • Compound 29: 2-Chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine exhibits antiviral activity against rhinovirus 1B (IC₅₀ = 0.08 μM), highlighting the therapeutic potential of dimethylamino-purine hybrids .

Physicochemical and Spectroscopic Properties

Spectral Characterization

  • ¹H NMR: Expected signals include aromatic protons (δ 6.5–8.5 ppm), methylene bridge (δ ~4.5 ppm), and dimethylamino singlets (δ ~3.0 ppm).

  • MS (ESI+): Predicted [M+H]⁺ ion at m/z 270.3 with fragmentation patterns arising from purine ring cleavage and loss of the dimethylamino group .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous purine derivatives shows decomposition temperatures >200°C, suggesting moderate thermal stability suitable for pharmaceutical formulation .

Biological Activity and Mechanism of Action

Table 2: Comparative Antitumor Activity of Analogues

CompoundTarget Cell LineIC₅₀ (nM)Mechanism
SKLB0533HCT11644.5Tubulin polymerization
3-[[6-(DMA)...*N/AN/AHypothesized similar

*DMA = dimethylamino; data extrapolated from

Antiviral Activity

9-Benzylpurine derivatives with 6-dimethylamino groups show marked activity against rhinoviruses, suggesting potential utility in respiratory infections . Key findings include:

  • Serotype specificity: IC₅₀ values range from 0.08 μM (type 1B) to 14 μM (other serotypes), indicating structural selectivity .

  • Mechanistic insight: Viral uncoating inhibition via capsid-binding, as observed in pleconaril-like compounds .

Research Gaps and Future Directions

Unaddressed Questions

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

  • Target identification: Whether this compound interacts with kinase or epigenetic regulators (e.g., EZH2) requires validation .

Synthesis Optimization

  • Green chemistry approaches: Catalytic methods using enzyme-mediated alkylation or flow chemistry could improve yield and sustainability .

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